Journal Name:Rheologica Acta
Journal ISSN:0035-4511
IF:2.824
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/397
Year of Origin:0
Publisher:Springer Verlag
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Binder-free graphene foams for O2 electrodes of Li–O2 batteries†
Rheologica Acta ( IF 2.824 ) Pub Date: 2013-08-01 , DOI: 10.1039/C3NR03321J
We report a novel method to prepare bind-free graphene foams as O2 electrodes for Li–O2 batteries. The graphene foams are synthesized by electrochemical leavening of the graphite papers, followed by annealing in inert gas to control the amount of structural defects in the graphene foams. It was found that the structural defects were detrimental to the processes of the ORR and OER in Li–O2 batteries. The round-trip efficiencies and the cycling stabilities of the graphene foams were undermined by the structural defects. For example, the as-prepared graphene foam with a high defect level (ID/IG = 0.71) depicted a round-trip efficiency of only 0.51 and a 20th-cycle discharge capacity of only 340 mA h g−1 at a current density of 100 mA g−1. By contrast, the graphene foam electrode annealed at 800 °C with ID/IG = 0.07 delivered a round-trip efficiency of up to 80% with a stable discharge voltage at ∼2.8 V and a stable charge voltage below 3.8 V for 20 cycles. According to the analysis on the electrodes after 20 cycles, the structural defects led to the quickened decay of the graphene foams and boosted the formation of side products.
Detail
Binding of human serum albumin to PEGylated liposomes: insights into binding numbers and dynamics by fluorescence correlation spectroscopy†
Rheologica Acta ( IF 2.824 ) Pub Date: 2016-10-18 , DOI: 10.1039/C6NR05455B
Liposomes for medical applications are often administered by intravenous injection. Once in the bloodstream, the liposomes are covered with a “protein corona”, which impacts the behavior and eventual fate of the liposomes. Currently, many aspects of the liposomal protein corona are not well understood. For example, there is generally a lack of knowledge about the liposome binding affinities and dynamics of common types of blood plasma proteins. Fluorescence correlation spectroscopy (FCS) is a powerful experimental technique that potentially can provide such knowledge. In this study, we have used FCS to investigate the binding of human serum albumin (HSA) to standard types of PEGylated fluid-phase liposomes (consisting of DOPC and DOPE-PEG2k) and PEGylated gel-phase liposomes (consisting of DSPC and DSPE-PEG2k) with various PEG chain surface densities. We detected no significant binding of HSA to the PEGylated fluid-phase liposomes. In contrast, we found that HSA bound tightly to the PEGylated gel-phase liposomes, although only a low number of HSA molecules could be accommodated per liposome. Overall, we believe that our data provides a useful benchmark for other researchers interested in studying the liposomal protein corona.
Detail
Carbosilane dendrons with fatty acids at the core as a new potential microbicide against HSV-2/HIV-1 co-infection
Rheologica Acta ( IF 2.824 ) Pub Date: 2017-10-09 , DOI: 10.1039/C7NR05859D
Herpes simplex virus type 2 (HSV-2) and human immunodeficiency virus type 1 (HIV-1) represent the two most frequent sexually transmitted infections (STI) worldwide. Epidemiological studies suggest that HSV-2 increases the risk of HIV-1 acquisition approximately 3-fold mainly due to the clinical and immunological manifestations. In the absence of vaccines against both STI, the development of new preventive strategies has become essential for further studies. We performed the screening of six novel polyanionic carbosilane dendrons to elucidate their potential activity against HSV-2/HIV-1 co-infection and their mechanism of action. These new nanoparticles are carbosilane branched dendrons from first to third generation, with palmitic or hexanoic fatty acids as the core and capped with sulfonate groups, named G1d-STE2Hx, G2d-STE4Hx, G3d-STE8Hx, G1d-STE2Pm, G2d-STE4Pm and G3d-STE8Pm. G3d-STE8Hx and G3d-STE8Pm carbosilane branched dendrons showed high viability. These dendrons also showed a great broad-spectrum antiviral activity, as well as a suitable efficacy against HIV-1 even if the mucosal disruption occurs as a consequence of HSV-2 infection. Our results exert high inhibition against HSV-2 and HIV-1 by blocking the entry of both viruses with the median effective concentration EC50 values in the nanomolar range. Additionally, G3d-STE8Hx and G3d-STE8Pm retained their anti-HSV-2/HIV-1 activity at different pH values. G3d-STE8Hx and G3d-STE8Pm dendrons may be potential candidates as dual-acting microbicides against HSV-2/HIV-1 co-infection.
Detail
Charge transfer effects on the chemical reactivity of PdxCu1−x nanoalloys†
Rheologica Acta ( IF 2.824 ) Pub Date: 2015-11-20 , DOI: 10.1039/C5NR06685A
This work reports on the synthesis and characterization of PdxCu1−x (x = 0.7, 0.5 and 0.3) nanoalloys obtained via an eco-friendly chemical reduction method based on ascorbic acid and trisodium citrate. The average size of the quasi-spherical nanoparticles (NPs) obtained by this method was about 4 nm, as observed by TEM. The colloids containing different NPs were then supported on carbon in order to produce powder samples (PdxCu1−x/C) whose electronic and structural properties were probed by different techniques. XRD analysis indicated the formation of crystalline PdCu alloys with a nanoscaled crystallite size. Core-level XPS results provided a fingerprint of a charge transfer process between Pd and Cu and its dependency on the nanoalloy composition. Additionally, it was verified that alloying was able to change the NP's reactivity towards oxidation and reduction. Indeed, the higher the amount of Pd in the nanoalloy, less oxidized are both the Pd and the Cu atoms in the as-prepared samples. Also, in situ XANES experiments during thermal treatment under a reducing atmosphere showed that the temperature required for a complete reduction of the nanoalloys depends on their composition. These results envisage the control at the atomic level of novel catalytic properties of such nanoalloys.
Detail
Charge transport in vertically aligned, self-assembled peptidenanotube junctions
Rheologica Acta ( IF 2.824 ) Pub Date: 2011-11-24 , DOI: 10.1039/C1NR11068C
The self-assembly propensity of peptides has been extensively utilized in recent years for the formation of supramolecular nanostructures. In particular, the self-assembly of peptides into fibrils and nanotubes makes them promising building blocks for electronic and electro-optic applications. However, the mechanisms of charge transfer in these wire-like structures, especially in ambient conditions, are not yet fully understood. We describe here a layer-by-layer deposition methodology of short self-assembled cyclic peptide nanotubes, which results in vertically oriented nanotubes on gold substrates. Using this novel deposition methodology, we have fabricated molecular junctions with a conductive atomic force microscopy tip as a second electrode. Studies of the junctions' current–voltage characteristics as a function of the nanotube length revealed an efficient charge transfer in these supramolecular structures, with a low current attenuation constant of 0.1 Å−1, which indicate that electron transfer is dominated by hopping. Moreover, the threshold voltage to field-emission dominated transport was found to increase with peptide length in a manner that depends on the nature of the contact with the electrodes. The flexibility in the design of the peptide monomers and the ability to control their sequential order over the nanotube by means of the layer-by-layer assembly process, which is demonstrated in this work, can be used to engineer the electronic properties of self-assembled peptide nanotubes toward device applications.
Detail
Carbon nanodots as ligand exchange probes in Au@C-dot nanobeacons for fluorescent turn-on detection of biothiols†
Rheologica Acta ( IF 2.824 ) Pub Date: 2014-12-03 , DOI: 10.1039/C4NR05424E
Au nanoparticle–carbon dot core–shell (Au@C-dot) nanocomposite was synthesized in aqueous medium at room temperature using the carbon dots as reducing agents themselves. The carbon nanodots also function as an effective stabilizer by forming a thin layer surrounding Au nanoparticles (Au NPs) similar to self-assembled monolayers. Ligand exchange with thiol containing biomolecules resulted in the release of carbon dots from the Au NP surface leading to an enhancement of fluorescence. Simultaneously the agglomeration of Au NPs stimulated by the interaction of biothiols led to changes in the surface plasmon properties of Au NPs. A detailed spectroscopic investigation revealed a combination of static and dynamic quenching being involved in the process. Thus, the Au nanoparticle–carbon dot composite could be used as a dual colorimetric and fluorometric sensor for biothiols ranging from amino acids, peptides, proteins, enzymes etc. with a detection limit of 50 nM.
Detail
Carbon nanotube sorting due to commensurate molecular wrapping†
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-07-06 , DOI: 10.1039/D0NR03236K
Single-walled carbon nanotubes (SWCNTs) can be sorted by their structural parameters using organic molecules and polymers: some of which, demonstrating a profound affinity only for specific nanotubes, form dense coatings on them. Here, analyzing well-known examples of flavin group molecules and those of 2,4-dichlorophenoxyacetic acid, we show for the first time that successful formation of the considered coatings depends on the ability of molecules to wrap around the SWCNT in a commensurate way. Commensurability provides a decrease in the free energy of the resulting bilayer system and makes the coating much more stable. Concurrently, it strongly relates the nanotube chiral vector with the geometric characteristics of the adhering molecules, which leads to revealed selection rules. If they are not satisfied, the deposition of molecules does not occur or is insignificant. The proposed theory unambiguously explains known experimental results on the formation of spiral wrappings of SWCNTs by flavin group molecules and points out other organic molecules and polymers suitable for effective CNT sorting.
Detail
Carbon nanotubes for stabilization of nanostructured lipid particles†
Rheologica Acta ( IF 2.824 ) Pub Date: 2014-11-20 , DOI: 10.1039/C4NR05593D
Carbon nanotubes (CNTs) are increasingly studied for innovative biotechnological applications particularly where they are combined with essential biological materials like lipids. Lipids have been used earlier for enhancing the dispersibility of CNTs in aqueous solutions. Here we report a novel application of CNTs for stabilization of internally self-assembled nanostructured lipid particles of 2–5 μm size. Single-walled (pristine) as well as –OH and –COOH functionalized multi-walled CNTs were employed to produce nanostructured emulsions which stayed stable for months and could be re-dispersed after complete dehydration. Concentrations of CNTs employed for stabilization were very low; moreover CNTs were well-decorated with lipid molecules. These features contribute towards reducing their toxicity and improving biocompatibility for biomedical and pharmaceutical applications. Our approach paves the way for future development of combination therapies employing both CNTs and nanostructured lipid self-assembly together as carriers of different drugs.
Detail
Charge stabilizing tris(triphenylamine)-zinc porphyrin–carbon nanotube hybrids: synthesis, characterization and excited state charge transfer studies†
Rheologica Acta ( IF 2.824 ) Pub Date: 2017-04-27 , DOI: 10.1039/C7NR00758B
Functionalization of single-walled (SWCNTs) and double-walled carbon nanotubes (DWCNTs) with a charge stabilizing zinc porphyrin functionalized with triphenylamine entities has been accomplished. The synthetic approach involved the reaction of tris-(triphenylamine)porphyrinato zinc(II) with iodobenzene functionalized nanotubes through a Sonogashira C–C cross coupling reaction under microwave irradiation conditions. Evidence of covalent functionalization and the extent of functionalization was obtained from systematic studies carried out by AFM, TGA, XPS and Raman spectroscopy techniques. The porphyrin–nanotube interactions in the SWCNT–porphyrin hybrid were probed by studies involving optical absorbance, Raman spectroscopy, steady-state and time resolved emission and electrochemical studies. The fluorescence of porphyrin in this hybrid was found to be quenched due to interactions with the CNTs. Femtosecond transient absorption spectral studies covering both the visible and near-infrared regions were supportive of excited state charge transfer interactions in the zinc porphyrin–SWCNT. The charge separated state was persistent for about 1 ns. Electron pooling experiments suggested that this donor–acceptor nanohybrid could be a useful photocatalyst.
Detail
Charge transfer dynamics in CsPbBr3 perovskite quantum dots–anthraquinone/fullerene (C60) hybrids†
Rheologica Acta ( IF 2.824 ) Pub Date: 2018-12-10 , DOI: 10.1039/C8NR08445A
An advantage of colloidal quantum dots, particularly perovskite quantum dots (PQDs), as photoactive components is that they easily form complexes with functional organic molecules, which results in hybrids with enriched photophysical properties. Herein, we demonstrate the formation of stable ground state complexes of CsPbBr3 PQD with two widely used molecular electron acceptors, fullerene (C60) and anthraquinone, (AQ) which contain carboxylic anchor groups. Dynamics of the photo-induced electron transfer in the hybrids were compared. The use of carboxylic groups for binding results in stable complex formation and their photophysical properties depend on the ratio of components but not the absolute concentrations (up to micromolar concentrations). Time-resolved transient absorption (TA) spectroscopy shows that in both cases, a charge separated (CS) state is formed. Data analysis was aimed to evaluate the CS time constant in ideal one-to-one complexes and was found to be in the range of 30–190 ps. The CS state of PQD–AQ complexes recombines directly to the ground state in roughly one microsecond. Recombination of the CS state of PQD–C60 is more complex and points to strong inhomogeneity of these complexes. Majority of the CS states relax by first forming the C60 triplet state.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MECHANICS 力学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.30 69 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/ra